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Compound of Interest

Compound Name: Texas Red C2 maleimide

Cat. No.: B14750483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulforhodamine 101 C2 maleimide,

a fluorescent probe widely utilized in biological research. This document details its chemical

structure, physicochemical properties, and applications in bioconjugation and cellular imaging.

Detailed experimental protocols are provided to facilitate its use in laboratory settings.

Core Concepts: Structure and Properties
Sulforhodamine 101 C2 maleimide is a thiol-reactive fluorescent dye. Its structure consists of

the bright and photostable Sulforhodamine 101 fluorophore linked to a maleimide group via a

C2 spacer. The maleimide moiety allows for covalent attachment to sulfhydryl groups, which

are predominantly found in the cysteine residues of proteins and peptides. This specific

reactivity makes it an invaluable tool for labeling and visualizing biomolecules.

The chemical structure of Sulforhodamine 101 C2 maleimide is presented below:

Chemical Structure: (Image of the chemical structure of Sulforhodamine 101 C2 maleimide

would be inserted here in a real document. For this text-based output, a description is

provided.)

The core of the molecule is the rigid xanthene structure characteristic of rhodamine dyes, which

is responsible for its high fluorescence quantum yield and photostability. Two sulfonate groups
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enhance its water solubility. The maleimide group, a five-membered heterocyclic imide, is the

key to its thiol-reactivity.

Data Presentation
The following tables summarize the key quantitative data for Sulforhodamine 101 C2

maleimide and its parent fluorophore, Sulforhodamine 101.

Table 1: Physicochemical Properties of Sulforhodamine 101 C2 Maleimide

Property Value Reference

Molecular Formula C37H36N4O8S2 [1]

Molecular Weight 728.8 g/mol [1]

Solubility Soluble in DMF or DMSO [1]

Storage Conditions -20°C, protected from light [1]

Purity (typical) ≥95% (HPLC) [1]

Table 2: Spectroscopic Properties of Sulforhodamine 101 Conjugates

Property Value Reference

Excitation Maximum (λex) ~588 nm [1]

Emission Maximum (λem) ~601 nm [1]

Molar Extinction Coefficient (ε) ~110,000 cm⁻¹M⁻¹ (in ethanol) [2]

Fluorescence Quantum Yield

(Φ)

~0.9 (for Sulforhodamine 101

in ethanol)
[2][3]

Experimental Protocols
The following protocols provide detailed methodologies for the use of Sulforhodamine 101 C2

maleimide in protein labeling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.anaspec.com/en/catalog/sulforhodamine-101-c2-maleimide-5-mg~ff5755bb-a259-403f-a856-1d800f86e8af
https://www.anaspec.com/en/catalog/sulforhodamine-101-c2-maleimide-5-mg~ff5755bb-a259-403f-a856-1d800f86e8af
https://www.anaspec.com/en/catalog/sulforhodamine-101-c2-maleimide-5-mg~ff5755bb-a259-403f-a856-1d800f86e8af
https://www.anaspec.com/en/catalog/sulforhodamine-101-c2-maleimide-5-mg~ff5755bb-a259-403f-a856-1d800f86e8af
https://www.anaspec.com/en/catalog/sulforhodamine-101-c2-maleimide-5-mg~ff5755bb-a259-403f-a856-1d800f86e8af
https://www.anaspec.com/en/catalog/sulforhodamine-101-c2-maleimide-5-mg~ff5755bb-a259-403f-a856-1d800f86e8af
https://www.anaspec.com/en/catalog/sulforhodamine-101-c2-maleimide-5-mg~ff5755bb-a259-403f-a856-1d800f86e8af
https://www.photochemcad.com/databases/common-compounds/xanthenes/sulforhodamine-101
https://www.photochemcad.com/databases/common-compounds/xanthenes/sulforhodamine-101
https://omlc.org/spectra/PhotochemCAD/html/sulforhodamine101.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14750483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Protein Labeling with Sulforhodamine 101 C2
Maleimide
This protocol outlines the fundamental steps for conjugating Sulforhodamine 101 C2 maleimide

to a protein containing accessible cysteine residues.

Materials:

Protein of interest with at least one free sulfhydryl group

Sulforhodamine 101 C2 maleimide

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris, HEPES)

at pH 7.0-7.5, degassed.[4]

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Quenching reagent: Glutathione or β-mercaptoethanol

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration

of 1-10 mg/mL.[4]

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in

disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the

protein solution and incubate for 20-30 minutes at room temperature.[5] If DTT is used, it

must be removed by dialysis or a desalting column before adding the maleimide dye.[5]

Dye Preparation: Prepare a stock solution of Sulforhodamine 101 C2 maleimide in

anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.[4]

Conjugation Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar

excess of the dissolved Sulforhodamine 101 C2 maleimide.[4][5] The reaction should be
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protected from light.

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at

4°C.[4][6]

Quenching: Add a low molecular weight thiol, such as glutathione or β-mercaptoethanol, in

excess to quench any unreacted maleimide.[6]

Purification: Remove the unconjugated dye and quenching reagents by gel filtration, dialysis,

or other suitable chromatographic techniques.[4]

Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can

be determined spectrophotometrically.

Procedure:

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the

excitation maximum of the dye (~588 nm, Amax).

Calculate the concentration of the dye using the Beer-Lambert law:

[Dye Concentration (M)] = Amax / (ε × path length)

where ε is the molar extinction coefficient of Sulforhodamine 101 (~110,000 cm⁻¹M⁻¹).

Calculate the concentration of the protein. A correction factor for the dye's absorbance at 280

nm is needed. The corrected protein absorbance (A280,corr) is calculated as:

A280,corr = A280 - (Amax × CF)

The correction factor (CF) for Sulforhodamine 101 is approximately 0.3.

[Protein Concentration (M)] = A280,corr / (ε_protein × path length)

The Degree of Labeling is the molar ratio of the dye to the protein:

DOL = [Dye Concentration] / [Protein Concentration]
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Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of

Sulforhodamine 101 C2 maleimide.

Experimental Workflow for Protein Labeling

Preparation

Conjugation Analysis

1. Prepare Protein Solution
(1-10 mg/mL in degassed buffer, pH 7.0-7.5)

2. (Optional) Reduce Disulfides
(Add TCEP, incubate 20-30 min)

4. Add Dye to Protein
(10-20x molar excess)

3. Prepare Dye Stock Solution
(1-10 mg/mL in DMSO/DMF)

5. Incubate
(2h at RT or overnight at 4°C, protect from light)

6. Quench Reaction
(Add excess glutathione)

7. Purify Conjugate
(Gel filtration or dialysis)

8. Analyze DOL
(Spectrophotometry)

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in labeling a protein with Sulforhodamine 101 C2

maleimide.

Logical Relationship of Components

Sulforhodamine 101
(Fluorophore)

Sulforhodamine 101 C2 Maleimide

C2 Spacer
(Linker)

Maleimide
(Thiol-Reactive Group)

Fluorescently Labeled Protein

Protein with Cysteine

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b14750483?utm_src=pdf-body-img
https://www.benchchem.com/product/b14750483?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14750483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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